2-Propylbenzimidazole

Overview

Description

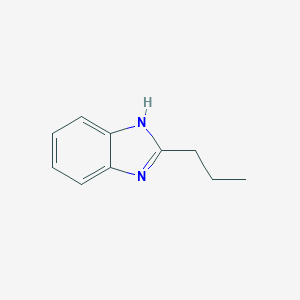

2-Propylbenzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where a propyl group is substituted at the second position of the benzimidazole ring. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylbenzimidazole typically involves the cyclization of n-butyric acid with o-phenylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized by using specific catalysts and reaction conditions to enhance yield and purity. The process often involves the use of hydrophobic media and solid acids to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Propylbenzimidazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using halogenating agents or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or halogen groups to the benzimidazole ring .

Scientific Research Applications

Medicinal Chemistry

2-Propylbenzimidazole serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its derivatives have been explored for various therapeutic effects:

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized benzimidazole derivatives showed promising results against bacterial strains, highlighting their potential in treating infections .

- Anticancer Properties : Research has demonstrated that some 2-substituted benzimidazoles possess anticancer activity. A study reported that specific derivatives inhibited cancer cell proliferation effectively, suggesting their utility in cancer therapeutics .

| Compound | Activity | Reference |

|---|---|---|

| Compound 147 | Analgesic | |

| Compound 162 | COX-2 Inhibition | |

| Compound 184 | Anti-H. pylori |

Biological Research

The biological mechanisms of this compound involve interactions with various molecular targets:

- Enzyme Modulation : The compound can modulate the activity of enzymes involved in critical biochemical pathways, which is essential for its therapeutic applications.

- Inflammation Reduction : Some derivatives have shown significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Industrial Applications

In industrial contexts, this compound is utilized as a corrosion inhibitor:

- Corrosion Inhibition : Its ability to form protective films on metal surfaces makes it effective in acidic environments. Studies have reported high efficiency rates (up to 95%) in preventing corrosion in harsh conditions .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis of novel benzimidazole derivatives, researchers found that compounds derived from this compound exhibited notable antimicrobial activity against various pathogens, including resistant strains of bacteria . This highlights the potential for developing new antibiotics based on this compound.

Case Study 2: Corrosion Resistance

A comparative analysis of different benzimidazole derivatives as corrosion inhibitors revealed that those containing the propyl group showed superior performance in aggressive acidic environments, making them ideal for industrial applications where metal protection is crucial .

Mechanism of Action

The mechanism of action of 2-Propylbenzimidazole varies depending on its application:

Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Activity: It can inhibit the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis.

Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective barrier that prevents corrosive agents from reaching the metal

Comparison with Similar Compounds

2-Propylbenzimidazole can be compared with other benzimidazole derivatives such as:

- 2-Methylbenzimidazole

- 2-Ethylbenzimidazole

Uniqueness:

- This compound : Known for its higher steric hindrance, which can affect its adsorption properties and reactivity.

- 2-Methylbenzimidazole : Exhibits better inhibition efficiency in corrosion studies but has lower steric hindrance compared to this compound.

- 2-Ethylbenzimidazole : Shows intermediate properties between 2-Methylbenzimidazole and this compound .

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biological Activity

2-Propylbenzimidazole (C10H12N2) is a member of the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article compiles findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

This compound is characterized by its benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of the propyl group at the 2-position enhances its solubility and biological activity compared to other derivatives.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . A study evaluated its effects on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The results demonstrated that this compound showed a moderate inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity in 2D culture assays but reduced efficacy in 3D models due to penetration challenges .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D |

| HCC827 | 20.46 ± 8.63 | 3D |

| NCI-H358 | 16.00 ± 9.38 | 3D |

The compound's mechanism appears to involve binding to DNA, specifically within the minor groove, which may disrupt replication processes in cancer cells .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's effectiveness was assessed using broth microdilution methods, revealing varying degrees of activity comparable to standard antibiotics like ampicillin .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

Other Biological Activities

Beyond antitumor and antimicrobial properties, this compound has been implicated in several additional pharmacological activities:

- Antiviral Effects : Some derivatives have shown potential against viral infections, particularly when modified at specific positions on the benzimidazole ring .

- Anthelmintic Activity : Certain studies suggest that benzimidazole derivatives can be effective against parasitic infections .

- Antihypertensive and Anti-inflammatory Effects : Research indicates that modifications of the benzimidazole structure can lead to significant antihypertensive effects and anti-inflammatory responses .

Case Studies

- Antitumor Study : In a recent investigation, compounds derived from benzimidazole were tested for their ability to inhibit tumor growth in vitro. The study highlighted that while some derivatives showed promising results, this compound exhibited moderate activity, indicating potential for further structural optimization .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various benzimidazoles against clinical isolates of bacteria. The findings confirmed that this compound had significant activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propylbenzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclocondensation of o-phenylenediamine with propionic acid derivatives under acidic or catalytic conditions. For example, refluxing with polyphosphoric acid (PPA) or using microwave-assisted synthesis can improve reaction efficiency. Yield and purity are highly dependent on temperature, solvent choice (e.g., ethanol vs. DMF), and catalyst type (e.g., Lewis acids like ZnCl₂). Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC analysis recommended to confirm purity (>95%) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the benzimidazole core and propyl substituent.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if applicable.

- FT-IR Spectroscopy : To identify N-H stretching (~3200 cm⁻¹) and aromatic C=C vibrations.

Reproducibility requires detailed documentation of solvent systems and instrument calibration .

Q. What are the foundational structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer : SAR studies focus on the benzimidazole core’s planarity and the propyl chain’s lipophilicity. For example:

- Electron-withdrawing groups at the 5/6 positions enhance binding to enzymes like kinases.

- Propyl chain length : Shorter chains (e.g., methyl) reduce bioavailability, while longer chains (e.g., pentyl) may increase toxicity.

Use comparative assays (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT) to quantify effects. Reference analogs from studies on 2-aryl-benzimidazole derivatives for benchmarking .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol for this compound to enhance scalability while maintaining stereochemical integrity?

- Methodological Answer : Scalability requires balancing cost and efficiency:

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability.

- Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) to reduce waste.

- Flow Chemistry : Continuous flow systems improve heat transfer and reaction control.

Monitor stereochemical outcomes using chiral HPLC or circular dichroism (CD) spectroscopy. Pilot-scale trials should validate reproducibility .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data for this compound derivatives?

- Methodological Answer : Contradictions often arise from metabolic stability or bioavailability issues. Strategies include:

- Metabolic Profiling : Use liver microsome assays to identify metabolites.

- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and tissue distribution in animal models.

- Prodrug Design : Modify the propyl chain with ester groups to enhance absorption.

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like PARP-1 or topoisomerases.

- QSAR Models : Train models on datasets of IC₅₀ values and physicochemical descriptors (e.g., logP, polar surface area).

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

Validate predictions with enzymatic assays and crystallography .

Q. Methodological Best Practices

Q. What literature review strategies ensure comprehensive coverage of this compound research?

- Methodological Answer :

- Databases : Prioritize PubMed, SciFinder, and Web of Science, using Boolean terms like (this compound) AND (synthesis OR pharmacokinetics).

- Citation Tracking : Use tools like Connected Papers or CiteSpace to map seminal studies.

- Gap Analysis : Identify understudied areas (e.g., neuropharmacology applications) via systematic reviews. Exclude non-peer-reviewed sources (e.g., patents, preprints) for clinical claims .

Q. How should researchers mitigate ethical and reproducibility challenges in preclinical studies?

- Methodological Answer :

- Ethical Compliance : Follow ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines.

- Data Transparency : Share raw spectra, chromatograms, and assay protocols via repositories like Zenodo.

- Collaborative Validation : Partner with independent labs to replicate key findings.

Document all chemical sources (e.g., Sigma-Aldlot batch numbers) and storage conditions .

Properties

IUPAC Name |

2-propyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLJZPQLNMVEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203108 | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-29-2 | |

| Record name | 2-Propyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.